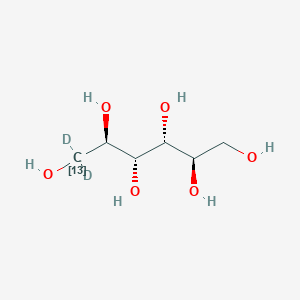
D-Mannitol-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannitol-13C,d2 is a deuterium-labeled and carbon-13-labeled derivative of D-Mannitol. Mannitol itself is a polyol (sugar alcohol) with the chemical formula C6H14O6. It is commonly used as an osmotic diuretic and has mild renal vasodilatory activity .
准备方法
Synthetic Routes: The synthesis of D-Mannitol-13C,d2 involves incorporating deuterium and carbon-13 isotopes into the mannitol molecule. Specific synthetic routes may vary, but generally, it can be achieved through chemical reactions using labeled precursors.
Industrial Production: Industrial production methods typically rely on fermentation processes using microorganisms or enzymatic conversion . detailed industrial-scale procedures for this compound are not widely documented.
化学反应分析
Types of Reactions: D-Mannitol-13C,d2 can undergo various chemical reactions, including:
Oxidation: Mannitol can be oxidized to formic acid or other oxidation products.
Reduction: Reduction of mannitol yields mannitol hexanitrate, a powerful explosive.
Substitution: Mannitol can undergo substitution reactions, such as acetylation or esterification.
Oxidation: Nitric acid, sulfuric acid, or chromic acid.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Acetic anhydride, acetyl chloride, or other acylating agents.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation produces formic acid, while reduction leads to mannitol hexanitrate.
科学研究应用
D-Mannitol-13C,d2 finds applications in various fields:
Chemistry: Used as a tracer in metabolic studies.
Biology: Investigated in studies related to metabolism and drug development.
Medicine: Explored for its potential pharmacokinetic effects.
Industry: Limited information on industrial applications.
作用机制
The exact mechanism by which D-Mannitol-13C,d2 exerts its effects remains an area of ongoing research. It likely involves interactions with cellular transporters, osmotic balance, and metabolic pathways.
相似化合物的比较
D-Mannitol-13C,d2 is unique due to its isotopic labeling. Similar compounds include mannitol (unlabeled), sorbitol, and other sugar alcohols.
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2 |
InChI 键 |
FBPFZTCFMRRESA-ABCHWDNASA-N |
手性 SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















